molecular formula C7H4ClNS B1585302 6-Chlorobenzo[d]thiazole CAS No. 2942-10-1

6-Chlorobenzo[d]thiazole

Cat. No.: B1585302
CAS No.: 2942-10-1
M. Wt: 169.63 g/mol
InChI Key: AIBQGOMAISTKSR-UHFFFAOYSA-N
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Description

6-Chlorobenzo[d]thiazole is an organic compound belonging to the benzothiazole family. It is characterized by a benzene ring fused with a thiazole ring, with a chlorine atom attached to the benzene ring. This compound is of significant interest due to its diverse applications in medicinal chemistry, particularly in the development of pharmaceuticals with anti-inflammatory, analgesic, and antimicrobial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Chlorobenzo[d]thiazole can be synthesized through various methods. One common approach involves the cyclization of 2-chlorothiobenzamide with phosphorus pentachloride (PCl5) under reflux conditions. Another method includes the reaction of 2-aminothiophenol with chloroacetyl chloride in the presence of a base such as triethylamine .

Industrial Production Methods

In industrial settings, the synthesis of this compound often employs continuous flow reactors to ensure efficient and scalable production. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, enhances the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6-Chlorobenzo[d]thiazole undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with different nucleophiles, such as amines or thiols, to form diverse derivatives.

    Oxidation Reactions: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The compound can be reduced to form dihydro derivatives.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Chlorobenzo[d]thiazole has numerous applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chlorobenzo[d]thiazole is unique due to the presence of the chlorine atom, which enhances its reactivity in substitution reactions and contributes to its diverse biological activities. This makes it a valuable compound in medicinal chemistry and industrial applications .

Properties

IUPAC Name

6-chloro-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClNS/c8-5-1-2-6-7(3-5)10-4-9-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIBQGOMAISTKSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)SC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60326036
Record name 6-Chlorobenzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60326036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2942-10-1
Record name 2942-10-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522957
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Chlorobenzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60326036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the incorporation of 6-chlorobenzo[d]thiazole as a bridging ligand in platinum(II) complexes impact their electroluminescence properties compared to non-halogenated counterparts?

A1: Research by [] demonstrated that replacing the hydrogen atom in the benzo[d]thiazole-2-thiolate bridging ligand with chlorine resulted in a significant enhancement of electroluminescence brightness. The complex containing this compound (Pt3) exhibited a 2-fold increase in brightness compared to the complex with an unsubstituted ligand (Pt1) []. This suggests that the introduction of chlorine influences the electronic properties and intermolecular interactions within the complex, ultimately affecting its luminescent behavior. While the study highlights the positive impact of fluorine substitution for enhanced brightness, further research is needed to fully elucidate the structure-property relationships governing the electroluminescence of these platinum(II) complexes with varying substituents on the bridging ligand.

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